2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline
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Overview
Description
2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 4-ethylphenyl group and a piperidinyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with ethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution, where the quinoline derivative reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the piperidinyl group, making it less versatile in biological applications.
4-(1-Piperidinyl)quinoline: Lacks the 4-ethylphenyl group, which may affect its binding affinity and specificity.
2-(4-Methylphenyl)-4-(1-piperidinyl)quinoline: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical reactivity and biological activity.
Uniqueness
2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline is unique due to the presence of both the 4-ethylphenyl and piperidinyl groups, which confer specific chemical and biological properties. These substitutions can enhance its binding affinity, specificity, and overall biological activity compared to similar compounds.
Properties
CAS No. |
853328-26-4 |
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Molecular Formula |
C22H24N2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-4-piperidin-1-ylquinoline |
InChI |
InChI=1S/C22H24N2/c1-2-17-10-12-18(13-11-17)21-16-22(24-14-6-3-7-15-24)19-8-4-5-9-20(19)23-21/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3 |
InChI Key |
OMRCVMBSSWALBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4 |
Origin of Product |
United States |
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